molecular formula C21H21FN4O2 B11032534 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11032534
M. Wt: 380.4 g/mol
InChI Key: NFKFCVDTYIMECP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-fluoro-2H-indazol-3-yl group at the 1-position of the pyrrolidine ring and a 4-isopropylphenyl substituent on the carboxamide nitrogen. The 5-oxo group on the pyrrolidine ring introduces conformational rigidity, while the fluorine atom on the indazole moiety may enhance metabolic stability and binding affinity in therapeutic contexts (e.g., kinase inhibition).

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21FN4O2/c1-12(2)13-6-8-15(9-7-13)23-21(28)14-10-18(27)26(11-14)20-19-16(22)4-3-5-17(19)24-25-20/h3-9,12,14H,10-11H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

NFKFCVDTYIMECP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, differing in aromatic substituents, heterocyclic cores, or functional groups. Key comparisons are summarized below:

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structural Differences : Replaces the indazole with a thiadiazole ring and substitutes the 4-isopropylphenyl group with a 5-isopropyl-thiadiazole.
  • Implications: Thiadiazoles are known for their electron-withdrawing properties, which may alter solubility and binding kinetics compared to indazole-containing analogs .

1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

  • Structural Differences : Features a pyridinyl group instead of indazole and a 4-methylpyridine substituent on the carboxamide.

1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

  • Structural Differences : Substitutes fluorine with chlorine on the phenyl ring and uses pyridin-3-yl as the carboxamide substituent.
  • Implications : Chlorine’s larger atomic radius and lipophilicity may increase membrane permeability but reduce metabolic stability compared to fluorine .

1-(4-Fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

  • Structural Differences : Incorporates a fused pyrazolo-pyridine system with a furan substituent.

1-(4-Fluorophenyl)-5-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)pyrrolidine-3-carboxamide

  • Structural Differences: Includes a trifluoroethylamino-ethyl side chain on the phenyl ring.
  • Implications : The trifluoroethyl group’s electronegativity could enhance solubility in polar solvents or influence receptor-ligand electrostatic interactions .

Key Observations

  • Heterocyclic Influence : Indazole and thiadiazole analogs (Target vs. ) highlight trade-offs between metabolic stability (fluorine) and electronic properties (thiadiazole).
  • Substituent Effects : Chlorine () vs. fluorine substitutions modulate lipophilicity and steric bulk, impacting pharmacokinetics.
  • Functional Group Diversity: Trifluoroethylamino-ethyl () and furan () groups demonstrate how side-chain modifications tailor solubility and target specificity.

Biological Activity

The compound 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is an intriguing molecule in the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological implications, and relevant case studies.

Structural Overview

This compound features a complex structure that includes:

  • Indazole moiety : Known for various biological activities.
  • Pyrrolidine ring : Contributes to the compound's pharmacokinetic properties.
  • Carboxamide functional group : Often associated with enhanced solubility and biological activity.

The molecular formula is C21H21FN4O2C_{21}H_{21}FN_{4}O_{2}, indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Research indicates that This compound acts primarily as an inhibitor of Factor XIa , a serine protease in the coagulation cascade. Inhibition of Factor XIa is significant for developing anticoagulants that minimize bleeding risks associated with traditional therapies.

Pharmacological Implications

The potential therapeutic applications of this compound include:

  • Anticoagulation therapy : Targeting thrombotic diseases such as deep vein thrombosis and pulmonary embolism.
  • Cancer treatment : Similar compounds have shown anticancer properties, suggesting a broader spectrum of activity.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological activity of this molecule:

Compound NameStructural FeaturesBiological Activity
1-(5-bromoindazole)-3-carboxamideIndazole core, carboxamideAnticancer properties
1-(4-methylphenyl)-N-pyrrolidinylcarboxamidePyrrolidine ring, aromatic substitutionAnalgesic effects
N-(4-fluorophenyl)-N'-(indazolyl)ureaUrea linkage with indazoleAntitumor activity

The distinct combination of a fluorinated indazole structure with a pyrrolidine carboxamide functionality enhances its selectivity and potency as a Factor XIa inhibitor compared to other compounds lacking these features.

Study on Anticoagulant Activity

In a study examining the anticoagulant effects of similar compounds, researchers found that selective inhibition of Factor XIa could significantly reduce thrombus formation without increasing bleeding risks. This was demonstrated using in vitro assays and animal models, where the compound exhibited promising results in reducing clot formation while maintaining hemostatic balance.

Cancer Therapy Research

Another line of investigation focused on the anticancer potential of indazole derivatives. A series of indazole-containing compounds were synthesized and evaluated for their ability to inhibit various cancer cell lines. Notably, some derivatives showed nanomolar potency against specific cancer targets, suggesting that this compound may also possess anticancer properties worthy of further exploration .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step strategies, including condensation of indazole precursors with pyrrolidine intermediates. For example, fluorophenyl-substituted heterocycles can be synthesized via nucleophilic substitution or Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) . The pyrrolidine-5-oxo core may require lactamization under acidic or basic conditions, followed by carboxamide coupling using EDCI/HOBt or other activating agents .

Q. How should researchers characterize the compound’s structural identity?

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolve crystal structures to validate spatial arrangements (e.g., pyrrolidine ring conformation) .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What computational methods are suitable for preliminary binding affinity predictions?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins like kinases or phosphatases. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How to optimize solubility for in vitro assays?

Test solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Solubility can be enhanced by modifying the propan-2-ylphenyl group or introducing polar substituents .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the indazole with pyrazole or benzimidazole to assess heterocycle impact .
  • Substituent variations : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to evaluate steric/electronic effects .
  • Bioisosteric replacements : Substitute the pyrrolidine-5-oxo moiety with piperidine or morpholine derivatives .

Q. What experimental strategies resolve contradictions in enzyme inhibition data?

  • Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive mechanisms.
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently .

Q. How to assess metabolic stability in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Q. What in vivo models are appropriate for toxicity profiling?

  • Acute toxicity : Administer escalating doses in rodents (OECD 423) and monitor organ histopathology.
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .

Methodological Challenges

Q. How to address low yields in the final coupling step?

  • Optimize reaction conditions : Screen catalysts (e.g., Pd(PPh3_3)4_4), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and temperatures (60–100°C) .
  • Protecting groups : Temporarily protect the indazole NH with Boc to prevent side reactions .

Q. What strategies improve crystallinity for X-ray analysis?

  • Solvent recrystallization : Use mixed solvents (e.g., ethanol/water) to grow single crystals.
  • Salt formation : Co-crystallize with tartaric acid or HCl to enhance lattice stability .

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